Fluorescent Red Mega 480: A Technical Guide for Researchers
Fluorescent Red Mega 480: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye, Fluorescent Red Mega 480. This document outlines the key photophysical characteristics of the dye, offers a foundational protocol for protein conjugation, and presents generalized experimental workflows for its application in common laboratory techniques.
Core Photophysical Properties
Fluorescent Red Mega 480 is a red fluorescent dye characterized by a large Stokes shift, making it suitable for multiplexing experiments with other common fluorophores. Below is a summary of its key quantitative data.
| Property | Value | Solvent/Buffer | Source(s) |
| Excitation Maximum (λex) | ~500 nm | Water | [1] |
| 513 nm | 0.1 M Phosphate, pH 7.0 | [2] | |
| 526 nm | 0.1 M Phosphate, pH 7.0 | [3] | |
| Emission Maximum (λem) | ~630 nm | Water | [1] |
| 640 nm | 0.1 M Phosphate, pH 7.0 | [2][3] | |
| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | Water | [1][4] |
| Molecular Weight | 514.59 g/mol | - | [3] |
Experimental Protocols
While specific, validated protocols for the use of Fluorescent Red Mega 480 in all applications are not widely published, the following sections provide detailed methodologies for common laboratory techniques, adapted for a generic fluorescently labeled conjugate. Researchers should optimize these protocols for their specific experimental conditions.
Protein Labeling with Fluorescent Red Mega 480 NHS-ester
This protocol provides a basic framework for the covalent conjugation of Fluorescent Red Mega 480 NHS-ester to primary amines on proteins.[2]
Materials:
-
Fluorescent Red Mega 480 NHS-ester
-
Protein of interest
-
Amine-free Dimethylformamide (DMF)
-
50 mM Bicarbonate buffer (pH 9.0)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Stock Solution: Dissolve 1 mg of Fluorescent Red Mega 480 NHS-ester in 50 µL of anhydrous, amine-free DMF.
-
Prepare Protein Solution: Dissolve the protein in 50 mM bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL.
-
Conjugation Reaction: While gently vortexing the protein solution, add the dissolved dye stock solution dropwise. A typical starting point is a 10-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.2). The first colored fraction to elute will be the conjugated protein.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye (~500-526 nm).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the dye's excitation maximum.
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration) Where:
-
ε_dye is the molar extinction coefficient of the dye at its λ_max (40,000 M⁻¹cm⁻¹).
-
-
Mandatory Visualizations
Experimental Workflow for Antibody Conjugation and Purification
The following diagram illustrates the general workflow for labeling an antibody with an NHS-ester functionalized fluorescent dye and the subsequent purification of the conjugate.
Caption: Workflow for antibody conjugation and purification.
Generalized Workflow for Immunofluorescence Staining
This diagram outlines a typical workflow for performing immunofluorescence staining of cultured cells using a fluorescently labeled secondary antibody.
Caption: Generalized immunofluorescence staining workflow.
Conceptual Workflow for Flow Cytometry Staining
The following diagram provides a simplified, conceptual workflow for direct cell surface staining for flow cytometry analysis.
Caption: Conceptual workflow for direct flow cytometry staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Red Mega 480 NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fluorescent Red Mega 480 BioReagent, suitable for fluorescence, ≥90% (HPLC) | 540528-00-5 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Studies of the photophysics of highly fluorescent Red Mega 480 laser dye in solutions: Steady state spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
